3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione 3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Brand Name: Vulcanchem
CAS No.: 81215-76-1
VCID: VC17310701
InChI: InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3
SMILES:
Molecular Formula: C18H26N4O2
Molecular Weight: 330.4 g/mol

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione

CAS No.: 81215-76-1

Cat. No.: VC17310701

Molecular Formula: C18H26N4O2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(Diethylamino)ethyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione - 81215-76-1

Specification

CAS No. 81215-76-1
Molecular Formula C18H26N4O2
Molecular Weight 330.4 g/mol
IUPAC Name 3-[2-(diethylamino)ethyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione
Standard InChI InChI=1S/C18H26N4O2/c1-3-19(4-2)9-10-20-13-17(23)21-11-15-7-5-6-8-16(15)12-22(21)18(24)14-20/h5-8H,3-4,9-14H2,1-2H3
Standard InChI Key SJCULHUSAZAQGA-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2,5-triazepine ring fused to a phthalazine-dione system, with a 2-(diethylamino)ethyl group at position 3. The molecular formula is C₁₈H₂₆N₄O₂, yielding a molecular weight of 330.4 g/mol. Key features include:

  • Triazepine Moiety: A seven-membered ring containing three nitrogen atoms, contributing to electron-rich regions amenable to nucleophilic or electrophilic attacks.

  • Phthalazine-dione Core: A bicyclic system with two ketone groups, enabling hydrogen bonding and π-π stacking interactions.

  • Diethylaminoethyl Side Chain: Enhances solubility in polar solvents and bioavailability via protonation at physiological pH .

Crystallographic and Spectroscopic Data

While direct crystallographic data for this compound remains unpublished, analogous phthalazine-diones exhibit planar fused-ring systems with intermolecular interactions stabilizing supramolecular architectures. For example, pyrazolyl-phthalazine-diones demonstrate short F···π contacts (3.05–3.15 Å) and chain-like packing, as observed in X-ray studies . UV-Vis spectra of related compounds show absorption maxima near 280–320 nm, attributed to n→π* and π→π* transitions within the conjugated system .

Synthetic Methodologies

Multi-Component Reaction Strategies

The synthesis of triazepino-phthalazine-diones likely employs domino reactions analogous to those used for pyrazolyl-phthalazine-diones. A validated approach involves:

  • Ionic Liquid Catalysis: Utilizing 1-butyl-3-methylimidazolium bromide ([BMIM]Br) to facilitate one-pot condensation of acetylacetone, aldehydes, and phthalazine-dione precursors .

  • Microwave Assistance: Accelerating reaction kinetics via dielectric heating, reducing synthesis times from hours to minutes .

Reaction ComponentRoleExample
2,3-Dihydrophthalazine-1,4-dioneBicyclic precursorCommercial source (e.g., Sigma-Aldrich S32833)
AldehydesElectrophilic coupling partner4-Fluorobenzaldehyde
KetonesNucleophilic enolate generatorAcetylacetone

Yields for analogous reactions range from 55% to 78%, with purity confirmed via HPLC and NMR .

Post-Synthetic Modifications

The diethylaminoethyl side chain permits further functionalization:

  • Quaternary Ammonization: Treatment with methyl iodide forms a quaternary ammonium salt, enhancing water solubility.

  • Acylation: Reacting with acetic anhydride acetylates the secondary amine, modulating lipophilicity.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Prospects

The phthalazine-dione scaffold is implicated in inhibiting metalloenzymes like histone deacetylases (HDACs) and farnesyl transferase. For instance, uracil-based hydroxyamides (UBHAs) with phthalazine motifs inhibit HDACs at picomolar concentrations, inducing cancer cell differentiation . Molecular docking studies suggest the triazepine ring could chelate catalytic zinc ions in HDAC active sites .

Comparative Analysis with Structural Analogs

CompoundCore StructureBioactivityKey Differentiator
6-Diethylamino-2,3-dihydro-phthalazine-1,4-dionePhthalazine-dioneUnknownLacks triazepine ring
Pyrazolyl-phthalazine-dionePyrazole-phthalazine fusionAntioxidant (IC₅₀ 12.7 µM)Pyrazole vs. triazepine
7-Ethyl-4-hydroxyquinolineQuinoline derivativeAntimalarialMonocyclic system

Triazepino-phthalazine-diones uniquely combine the conformational flexibility of a seven-membered triazepine ring with the planar rigidity of phthalazine, optimizing interactions with both hydrophilic and hydrophobic enzyme pockets.

Pharmacokinetic and Toxicity Considerations

ADME Profiling

  • Absorption: The diethylamino group enhances intestinal permeability via passive diffusion and active transport by organic cation transporters (OCTs).

  • Metabolism: Predicted hepatic oxidation by CYP3A4, forming N-deethylated metabolites.

  • Excretion: Renal clearance predominates due to moderate molecular weight (<500 Da) and solubility .

Toxicity Risks

Limited data exist for this compound, but related phthalazine derivatives show dose-dependent hepatotoxicity in rodent models. Structure-activity relationship (SAR) studies recommend replacing the phthalazine ketone with a sulfonamide group to reduce oxidative stress .

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